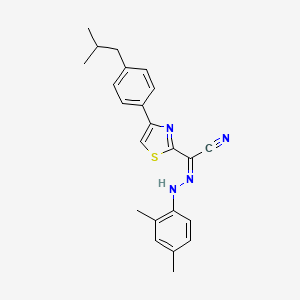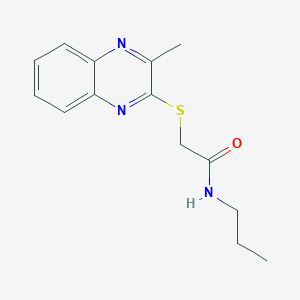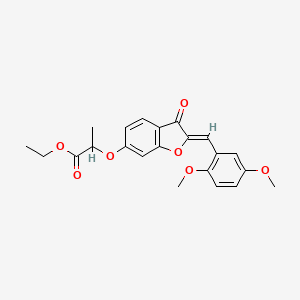
(Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C23H24N4S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Thiazoles are critical in organic synthesis and pharmaceutical development. They serve as building blocks for synthesizing various compounds with significant biological activities. Thiazole derivatives are explored for their potential in creating drugs with antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of thiazole chemistry allows for the development of new compounds with improved efficacy and safety profiles (Asif, 2016).
Pharmacological Evaluation
Research on benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. The study indicates distinct anti-inflammatory activity compared to standard references, showcasing thiazole's therapeutic potential. Molecular docking studies further support these findings, suggesting these derivatives as templates for evaluating new anti-inflammatory agents (Raut et al., 2020).
Synthetic Approaches to Biological Agents
The development of 2-guanidinobenzazoles, including thiazole derivatives, emphasizes their therapeutic relevance. These compounds exhibit a range of pharmacological activities, including cytotoxicity and inhibition of cell proliferation. The review underscores the importance of synthetic chemists in creating novel compounds for potential therapeutic applications (Rosales-Hernández et al., 2022).
Cyanide Antagonism Mechanism
Although not directly related to the requested compound, understanding cyanide's biological interactions and antagonism mechanisms provides insights into how related chemical entities might interact within biological systems. This knowledge is crucial for developing compounds with specific biological activities and safety profiles (Way, 1984).
Therapeutic Applications and Patent Reviews
Thiazole derivatives have been extensively patented for their diverse therapeutic applications, including antimicrobial, anticancer, and antidiabetic activities. This indicates the significant interest in thiazole scaffolds within pharmaceutical research and their potential for developing new drugs (Leoni et al., 2014).
Propiedades
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-15(2)11-18-6-8-19(9-7-18)22-14-28-23(25-22)21(13-24)27-26-20-10-5-16(3)12-17(20)4/h5-10,12,14-15,26H,11H2,1-4H3/b27-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQUIFWVNPOOEW-MEFGMAGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)
![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)



![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)